2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL
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Overview
Description
2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is a chemical compound characterized by the presence of a pyridine ring substituted with a methylsulfanyl group at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol as the nucleophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position through selective oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, while the methylsulfanyl group may participate in covalent interactions, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)pyridin-3-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridin-3-ol:
2-(Methylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the hydroxyl group, altering its solubility and interaction with biological targets.
Uniqueness
2-(Methylsulfanyl)-5-(trifluoromethyl)pyridin-3-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methylsulfanyl and trifluoromethyl groups enhances its versatility in synthetic applications and its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c1-13-6-5(12)2-4(3-11-6)7(8,9)10/h2-3,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCINYCQRDZRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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